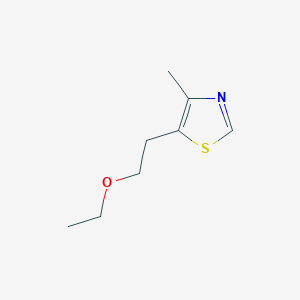

5-(2-Ethoxyethyl)-4-methylthiazole

描述

Contextualization within Thiazole (B1198619) Chemistry and Heterocyclic Compounds

Thiazoles are a significant class of heterocyclic compounds characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom. ecmdb.ca This structural motif is a key component in numerous biologically active molecules and pharmaceutical agents. researchgate.netglobalresearchonline.net The thiazole ring is considered aromatic due to the delocalization of six π-electrons, which imparts it with considerable stability. ijarsct.co.inkuey.net The chemistry of thiazoles is rich and varied, allowing for substitutions at different positions on the ring, leading to a vast array of derivatives with diverse properties. analis.com.my

5-(2-Ethoxyethyl)-4-methylthiazole is a disubstituted thiazole, meaning it has two functional groups attached to the core thiazole ring. Specifically, it features a methyl group at position 4 and a 2-ethoxyethyl group at position 5. ecmdb.cahmdb.ca This specific substitution pattern influences its chemical and physical properties, as well as its potential applications. The presence of the ether linkage in the ethoxyethyl group adds a different dimension to its chemical behavior compared to its hydroxyl analog, 5-(2-hydroxyethyl)-4-methylthiazole.

Historical Perspectives in Thiazole Derivative Research

The study of thiazole and its derivatives has a long history, with foundational work being laid by pioneers like Hofmann and Hantsch. ijarsct.co.in Early research was instrumental in understanding the fundamental reactivity and properties of the thiazole nucleus. A significant milestone in thiazole research was the discovery of the thiazole ring as a crucial component of thiamine (B1217682) (Vitamin B1). nih.govdrugfuture.com This discovery spurred further investigation into the synthesis and biological importance of thiazole derivatives.

Over the years, research has expanded to explore the role of thiazoles in a wide range of applications, including as antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. researchgate.netkuey.net The development of new synthetic methods has allowed for the creation of a multitude of thiazole derivatives with tailored properties. analis.com.my While specific historical research on this compound is not as extensively documented as for some other thiazoles, its study is built upon this rich history of thiazole chemistry.

Current Research Frontiers and Challenges for this compound

Current research involving thiazole derivatives continues to be an active area. A major focus is the development of novel therapeutic agents targeting a variety of diseases. kuey.netfabad.org.tr For this compound, research interest may lie in its potential as a flavor or fragrance compound, given that related thiazoles are known for their distinct aromas.

A significant challenge in the field is the development of efficient and environmentally friendly synthetic routes. nih.gov While various methods exist for the synthesis of the precursor 5-(2-hydroxyethyl)-4-methylthiazole, the subsequent etherification to produce the ethoxyethyl derivative requires careful optimization to achieve high yields and purity. google.com Furthermore, a deeper understanding of the structure-activity relationships of substituted thiazoles like this compound is needed to guide the design of new compounds with desired properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its closely related precursor, 5-(2-Hydroxyethyl)-4-methylthiazole.

| Property | This compound | 5-(2-Hydroxyethyl)-4-methylthiazole |

| CAS Number | 853261-35-5 chemsrc.com | 137-00-8 drugfuture.comchemwhat.com |

| Molecular Formula | C8H13NOS | C6H9NOS drugfuture.comnist.gov |

| Molecular Weight | 171.26 g/mol | 143.21 g/mol drugfuture.comsigmaaldrich.com |

| Boiling Point | Not readily available | 135 °C at 7 mmHg drugfuture.comsigmaaldrich.com |

| Density | Not readily available | 1.196 g/mL at 25 °C drugfuture.comchemwhat.com |

| Appearance | Not readily available | Colorless to pale yellow viscous liquid chemicalbook.com |

| Solubility | Not readily available | Soluble in water, alcohol, and ether drugfuture.comchemicalbook.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common route starts with the synthesis of the precursor, 5-(2-hydroxyethyl)-4-methylthiazole.

One patented method for synthesizing 5-(2-hydroxyethyl)-4-methylthiazole begins with 2-acetylbutyrolactone (B121156). google.com This starting material undergoes chlorination and hydrolysis to yield 3-chloro-3-acetyl-1-propanol. The subsequent reaction with a source of sulfur and ammonia, such as thioformamide (B92385) or a mixture of formamide (B127407) and phosphorus pentasulfide, followed by cyclization, leads to the formation of the desired hydroxylated thiazole. google.comchemicalbook.com

Another approach involves the reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions, followed by oxidation and diazotization to obtain 4-methyl-5-(2-hydroxyethyl)-thiazole. google.com

Once 5-(2-hydroxyethyl)-4-methylthiazole is obtained, the final step is an etherification reaction to introduce the ethoxy group. This is typically achieved by reacting the alcohol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The specific reaction conditions, including the choice of solvent and temperature, are crucial for maximizing the yield and minimizing side reactions.

Structure

3D Structure

属性

IUPAC Name |

5-(2-ethoxyethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-3-10-5-4-8-7(2)9-6-11-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWIEFPZTJPFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460444 | |

| Record name | 5-(2-ETHOXYETHYL)-4-METHYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853261-35-5 | |

| Record name | 5-(2-ETHOXYETHYL)-4-METHYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 5 2 Ethoxyethyl 4 Methylthiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For thiazole (B1198619) derivatives, the chemical shifts and coupling constants of the protons are characteristic of their positions on the heterocyclic ring and any substituent groups.

In the ¹H NMR spectrum of a related thiazole derivative, 4-methylthiazole (B1212942), the proton on the thiazole ring (H-2) appears at approximately 8.64 ppm, while the proton at the H-5 position resonates at around 6.87 ppm. chemicalbook.com The methyl group protons typically show a signal around 2.47 ppm. chemicalbook.com For 5-(2-Ethoxyethyl)-4-methylthiazole, the ethoxyethyl group introduces additional characteristic signals. The methylene (B1212753) protons adjacent to the ether oxygen would be expected to appear further downfield than the methylene protons adjacent to the thiazole ring.

A study on a similar compound, 5-(2-Hydroxyethyl)-4-methylthiazole, provides insight into the expected spectral features. chemicalbook.com The protons of the ethyl group in the ethoxyethyl substituent of this compound would exhibit characteristic triplet and quartet patterns due to spin-spin coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole-H | 8.50 - 8.80 | s | - |

| -O-CH₂-CH₃ | 3.50 - 3.70 | q | ~7.0 |

| Thiazole-CH₂- | 2.90 - 3.10 | t | ~6.5 |

| -CH₂-O- | 3.70 - 3.90 | t | ~6.5 |

| Thiazole-CH₃ | 2.40 - 2.50 | s | - |

| -O-CH₂-CH₃ | 1.15 - 1.30 | t | ~7.0 |

| This table represents predicted data based on typical chemical shifts for similar structures and is for illustrative purposes. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For 4-methylthiazole, the carbon atoms of the thiazole ring have been reported with C-2 at ~151 ppm, C-4 at ~148 ppm, and C-5 at ~115 ppm. nih.gov The methyl carbon appears at around 17 ppm. nih.gov In this compound, the carbons of the ethoxyethyl group will have characteristic chemical shifts. The carbon attached to the oxygen atom will be the most deshielded.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiazole-C2 | 150 - 155 |

| Thiazole-C4 | 145 - 150 |

| Thiazole-C5 | 125 - 130 |

| -O-CH₂-CH₃ | 65 - 70 |

| Thiazole-CH₂- | 28 - 33 |

| -CH₂-O- | 68 - 73 |

| Thiazole-CH₃ | 14 - 18 |

| -O-CH₂-CH₃ | 15 - 20 |

| This table represents predicted data based on typical chemical shifts for similar structures and is for illustrative purposes. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, resolving spectral overlap, and providing unambiguous structural assignments. numberanalytics.comnumberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.orgyoutube.com For this compound, COSY would show correlations between the protons of the two methylene groups in the ethoxyethyl chain and between the methyl and methylene protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. wikipedia.orgyoutube.comipb.pt This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the thiazole methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, HMBC would show a correlation between the protons of the methyl group on the thiazole ring and the C-4 and C-5 carbons of the ring, as well as a correlation between the methylene protons adjacent to the thiazole ring and the C-5 carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for detection. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 171 | Molecular Ion |

| [M - CH₃]⁺ | 156 | Loss of a methyl group |

| [M - C₂H₅O]⁺ | 126 | Loss of an ethoxy group |

| [C₄H₅NS]⁺ | 99 | Thiazole ring fragment |

| This table represents hypothetical fragmentation data for illustrative purposes. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. nih.govnih.gov In LC-MS/MS, the compound is first separated by liquid chromatography and then subjected to two stages of mass analysis. The first stage selects the molecular ion, which is then fragmented, and the resulting fragment ions are analyzed in the second stage.

This technique is particularly useful for the analysis of complex samples, as it provides a high degree of certainty in compound identification and quantification. nih.govnih.gov LC-MS/MS methods have been developed for the analysis of various illicit drugs and their metabolites in biological fluids. nih.govnih.gov The ability to perform targeted analysis of specific parent-to-fragment ion transitions enhances the method's specificity and sensitivity. nih.gov

| Parent Ion (m/z) | Fragment Ion (m/z) |

| 172.1 | 126.1 |

| 172.1 | 99.1 |

| This table represents hypothetical parent and fragment ions for illustrative purposes. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₈H₁₃NOS), the calculated exact mass provides a benchmark for its identification. While direct HRMS data for this specific compound is not widely published, analysis of its analogs, such as variously substituted thiazoles and related heterocycles, allows for the prediction of its fragmentation patterns under electron impact (EI) or electrospray ionization (ESI).

The fragmentation of thiazole rings is influenced by the nature and position of their substituents. researchgate.netnih.gov Common fragmentation pathways for substituted thiazoles involve the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules or radicals. For this compound, ionization would likely produce a molecular ion [M]⁺•. Subsequent fragmentation could involve several key pathways:

Alpha-cleavage: Fission of the C-C bond between the thiazole ring and the ethoxyethyl side chain is a probable event.

Loss of the ethoxy group: Cleavage of the C-O bond in the side chain could lead to the loss of an ethoxy radical (•OCH₂CH₃).

Ring fragmentation: The thiazole ring itself can break apart, often leading to the loss of molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), which is a characteristic fragmentation for many heterocyclic systems. researchgate.net

Studies on related compounds, such as (E)-4-(1,3-diphenylprop-1-en-1-yl)-5-phenyl-2-(p-tolyl)thiazole, have demonstrated the utility of HRMS (ESI-TOF) in confirming molecular formulas with high accuracy, showing a measured m/z that closely matches the calculated value. acs.org Similarly, HRMS analysis of thiazole-methylsulfonyl derivatives has been used to confirm their [M+H]⁺ ions, validating their structures. nih.gov The fragmentation of 1,2,3-thiadiazoles, which are isomeric to thiazoles, often involves the primary loss of a nitrogen molecule (N₂). nih.gov

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺• | Molecular Ion |

| [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| [M - C₄H₈O]⁺• | Cleavage of the ethoxyethyl side chain |

| Thiazole ring fragments | Resulting from ring opening and loss of small molecules (e.g., HCN, C₂H₂) |

This table is predictive and based on the fragmentation patterns observed for analogous compounds.

Infrared (IR) and Raman Spectroscopy Investigations

The vibrational spectrum of the thiazole ring itself has been a subject of detailed study. researchgate.netcdnsciencepub.comau.dk Key features include:

Ring Stretching: The stretching vibrations of the thiazole ring typically appear in the 1300-1600 cm⁻¹ region. researchgate.net

C-H Vibrations: C-H stretching of the aromatic proton on the thiazole ring is expected above 3000 cm⁻¹. Out-of-plane bending vibrations for the C-H groups on the ring are found in the 900-640 cm⁻¹ region. cdnsciencepub.com

Skeletal Vibrations: Bands in the 1340–1175 cm⁻¹ and 1160–930 cm⁻¹ regions are typically assigned to skeletal vibrations of the thiazole ring. cdnsciencepub.com

For this compound, additional bands from the substituents would be prominent:

Aliphatic C-H Stretching: The methyl and ethyl groups will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

C-O-C Stretching: The ether linkage in the ethoxyethyl group will produce a strong, characteristic C-O-C stretching band, typically in the 1070-1150 cm⁻¹ region.

CH₃ and CH₂ Bending: Vibrations corresponding to the bending of the methyl and methylene groups will appear in the 1375-1465 cm⁻¹ range.

Studies on analogs like 2-amino-4-methylthiazole (B167648) using FTIR spectroscopy combined with DFT calculations have provided detailed assignments of vibrational modes. mdpi.com Similarly, the IR spectra of various methylthiazoles have been systematically analyzed, correlating specific bands with ring and substituent vibrations. cdnsciencepub.com

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| >3000 | Aromatic C-H Stretch (Thiazole Ring) |

| 2850-2960 | Aliphatic C-H Stretch (Methyl, Ethyl Groups) |

| 1300-1600 | C=N and C=C Ring Stretching |

| 1375-1465 | CH₂ and CH₃ Bending |

| 1070-1150 | C-O-C Asymmetric Stretch (Ether) |

| 900-640 | C-H Out-of-Plane Bending, Ring Skeletal Vibrations |

This table is predictive and based on characteristic group frequencies and data from analogous compounds.

X-ray Crystallography Studies of Thiazole Derivatives

Thiazole is a planar, aromatic heterocycle. wikipedia.org Crystallographic studies confirm this planarity in many of its derivatives. For example, the structure of (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole shows that the thiazole ring is virtually coplanar with the adjacent aromatic ring. nih.gov The specific bond lengths and angles within the thiazole ring are well-characterized.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the crystal packing of thiazole derivatives. In the structures of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate, various hydrogen bonds (C-H···O, N-H···O, N-H···N) are observed, which stabilize the crystal lattice. tandfonline.com

The collection of crystallographic data for thiazole derivatives is often performed using diffractometers with Mo Kα radiation. The resulting structures are then solved and refined using established computational methods. nih.govmdpi.com

Table 3: Typical Bond Lengths in Substituted Thiazole Rings from Crystallographic Data

| Bond | Typical Length (Å) |

| C-S | 1.70 - 1.75 |

| C=N | 1.30 - 1.37 |

| C-N | 1.36 - 1.40 |

| C=C | 1.34 - 1.38 |

Data compiled from studies on various thiazole derivatives. nih.govresearchgate.net

These studies collectively demonstrate that the core thiazole structure is a robust and predictable scaffold, with substituents influencing the finer points of molecular conformation and crystal packing.

Chemical Transformations and Reaction Mechanisms of 5 2 Ethoxyethyl 4 Methylthiazole

Functionalization and Derivatization Strategies

The primary sites for functionalization on 5-(2-ethoxyethyl)-4-methylthiazole are the hydroxyl group of the ethoxyethyl side chain and the thiazole (B1198619) ring itself. The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, to introduce a wide array of functional groups. For instance, it can be converted to a phosphate (B84403) ester, 4-methyl-5-(2-phosphonooxyethyl)thiazole, through a reaction with ATP, a transformation catalyzed by a kinase. ecmdb.ca

Derivatization can also be achieved by targeting the thiazole ring. The C2 position of the thiazole ring is known to have an acidic proton, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov This allows for the introduction of various substituents at this position. Additionally, the synthesis of derivatives can be achieved through modifications of the starting materials in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring. nih.gov This synthesis typically involves the reaction of an α-haloketone with a thioamide. nih.gov By using different α-haloketones or thioamides, a variety of substituted thiazoles can be prepared.

A general method for the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, a precursor to the title compound, involves the reaction of 3-chloro-3-acetylpropanol with thioformamide (B92385). chemicalbook.comguidechem.com The resulting 5-(2-hydroxyethyl)-4-methylthiazole can then be etherified to yield this compound. One patented method describes the synthesis starting from 2-acetylbutyrolactone (B121156), which undergoes chlorination, hydrolysis, condensation with an ammonium (B1175870) salt, and oxidation. google.com

| Starting Material | Reagents | Product | Reaction Type |

| α-acetyl-γ-butyrolactone | 1. Sulfonyl chloride 2. H₂SO₄ or HCl 3. Thioformamide/P₄S₁₀ | 5-(2-Hydroxyethyl)-4-methylthiazole | Oxidation, Hydrolysis, Condensation |

| 2-acetylbutyrolactone | 1. Cl₂ 2. H₂O 3. Ammonium salt 4. H₂O₂ or O₂ | 4-methyl-5-(2-hydroxyethyl)-thiazole | Chlorination, Hydrolysis, Condensation, Oxidation |

| 5-(2-Hydroxyethyl)-4-methylthiazole | ATP | 4-methyl-5-(2-phosphonooxyethyl)thiazole | Phosphorylation |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure imparts a unique reactivity profile. The ring is generally considered electron-rich, yet the nitrogen atom also imparts some electron-withdrawing character.

Key aspects of its reactivity include:

Acidity of the C2-Proton: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov This allows for deprotonation by a strong base to form a thiazol-2-yl anion, which is a key intermediate in the formation of N-heterocyclic carbenes (NHCs) and in various C-C bond-forming reactions. nih.govnih.gov

Electrophilic Substitution: While less reactive than benzene, the thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For this compound, the electron-donating methyl and ethoxyethyl groups would likely direct incoming electrophiles.

Nucleophilic Substitution: Halogenated thiazoles can undergo nucleophilic substitution reactions, which is a common strategy for further functionalization. nih.gov

Ring-Opening Reactions: Under certain harsh conditions, the thiazole ring can be cleaved.

The reactivity of the thiazole ring allows for the synthesis of a wide variety of derivatives with diverse applications. nih.gov

| Position on Thiazole Ring | Type of Reactivity | Description |

| C2 | Acidic Proton | The proton is readily abstracted by a base, facilitating reactions with electrophiles and the formation of N-heterocyclic carbenes. nih.gov |

| Ring System | Electrophilic Aromatic Substitution | The ring can be substituted by electrophiles, with the position influenced by the existing methyl and ethoxyethyl groups. |

| Ring System | Nucleophilic Aromatic Substitution | Halogenated derivatives can undergo substitution by nucleophiles. nih.gov |

Investigation of Catalytic Properties and Mechanisms (e.g., N-Heterocyclic Carbene formation)

A significant area of interest in thiazole chemistry is the formation of N-heterocyclic carbenes (NHCs) from thiazolium salts. nih.gov Thiazol-2-ylidenes, a class of NHCs, are formed by the deprotonation of the corresponding thiazolium salt at the C2 position. wpmucdn.com These carbenes are highly valued as ligands in organometallic chemistry and as organocatalysts in their own right. beilstein-journals.orgresearchgate.net

The formation of an NHC from a derivative of this compound would first require quaternization of the ring nitrogen, typically with an alkyl halide, to form a thiazolium salt. Subsequent deprotonation with a base would yield the thiazol-2-ylidene.

Thiazole-based NHCs possess unique electronic properties. They are strong σ-donors, a characteristic that makes them excellent ligands for transition metals, stabilizing catalytic species. nih.gov The electronic nature of the thiazole ring, including the presence of the sulfur atom, can influence the catalytic activity of the resulting metal complexes. nih.gov Thiazol-2-ylidenes have been shown to be effective ligands in various catalytic reactions, including C-C and C-heteroatom bond formations. nih.gov

The catalytic cycle of an NHC-catalyzed reaction typically involves the nucleophilic attack of the carbene on a substrate, followed by a series of transformations and eventual regeneration of the carbene catalyst. wpmucdn.com The specific mechanism depends on the reaction being catalyzed. For instance, in the benzoin (B196080) condensation, the NHC adds to an aldehyde to form a Breslow intermediate. beilstein-journals.org

While direct studies on the catalytic properties of NHCs derived specifically from this compound are not widely reported, the general principles of thiazole-based NHC catalysis are well-established and would be applicable. nih.govnih.gov The ethoxyethyl substituent at the 5-position could potentially influence the steric and electronic properties of the resulting NHC and its catalytic behavior.

| Compound Type | Formation | Role in Catalysis |

| Thiazolium Salt | Quaternization of the thiazole nitrogen with an alkyl halide. | Precursor to N-heterocyclic carbenes. |

| Thiazol-2-ylidene (NHC) | Deprotonation of a thiazolium salt at the C2 position. | Acts as a strong σ-donating ligand for transition metals or as an organocatalyst. nih.govwpmucdn.com |

Biochemical and Pharmacological Research on Thiazole Derivatives in Vitro Studies

Enzyme Inhibition and Modulation Studies

Thiazole (B1198619) derivatives have been extensively investigated for their ability to inhibit or modulate the activity of various enzymes implicated in a range of diseases. These in vitro studies provide crucial insights into their therapeutic potential.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the production of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed in most tissues, and COX-2, which is induced during inflammation. nih.gov The non-selective inhibition of both isoforms by traditional nonsteroidal anti-inflammatory drugs (NSAIDs) can lead to gastrointestinal side effects. mdpi.com

In vitro studies have demonstrated that certain thiazole derivatives can act as potent and selective inhibitors of COX enzymes. For instance, a study investigating two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), revealed their inhibitory effects on COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production with IC50 values of 9.01 µM and 11.65 µM, respectively. nih.govaub.edu.lb Interestingly, compound 1 was found to be a specific inhibitor of COX-1, while compound 2 showed no effect on this isoform. nih.govaub.edu.lb

Another study focused on a series of thiazole carboxamide derivatives and identified compound 2a as the most selective inhibitor of COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org Compound 2b from the same series demonstrated potent inhibition of both COX-1 and COX-2 with IC50 values of 0.239 µM and 0.191 µM, respectively. acs.org Furthermore, research on 5-methylthiazole-thiazolidinone derivatives identified them as selective COX-1 inhibitors. mdpi.com The anti-inflammatory activity of these compounds is often attributed to the presence of specific substituents on the thiazole ring. mdpi.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Thiazole Derivatives

| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |

|---|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (compound 1) | COX-2 | 9.01 ± 0.01 µM | - | nih.govaub.edu.lb |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (compound 1) | COX-1 | 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM | Specific for COX-1 | nih.govaub.edu.lb |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (compound 2) | COX-2 | 11.65 ± 6.20 µM | No effect on COX-1 | nih.govaub.edu.lb |

| Thiazole carboxamide derivative (compound 2a) | COX-2 | 0.958 µM | 2.766 (COX-2/COX-1) | acs.org |

| Thiazole carboxamide derivative (compound 2b) | COX-1 | 0.239 µM | 1.251 (COX-1/COX-2) | acs.org |

| Thiazole carboxamide derivative (compound 2b) | COX-2 | 0.191 µM | - | acs.org |

| 5-adamantylthiadiazole-based thiazolidinone (compound 3) | COX-1 | 1.08 µM | Selective for COX-1 | mdpi.com |

| 5-adamantylthiadiazole-based thiazolidinone (compound 4) | COX-1 | 1.12 µM | Selective for COX-1 | mdpi.com |

| 2-(4-((4-(p-tolyl)thiazol-2-yl)amino)phenyl)acetic acid (compound 3c) | COX-1 | Similar to reference drug | - | cumhuriyet.edu.tr |

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. tandfonline.com Thiazole derivatives have emerged as promising candidates for the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comacs.org

A study on thiazole-based derivatives identified compounds 10 and 16 as potent AChE inhibitors with IC50 values of 103.24 nM and 108.94 nM, respectively. acs.org Another series of thiazole derivatives showed that compound 4e was the most potent AChE inhibitor with an IC50 of 25.5 µg/mL, while exhibiting weak inhibition of BChE. tandfonline.com Furthermore, novel thiazole-piperazine hybrids have been synthesized, with compounds 3a, 3c, and 3i demonstrating significant inhibitory activity against AChE. nih.govnih.gov Kinetic studies revealed that some of these compounds act as dual binding site inhibitors of AChE. nih.gov

Table 2: In Vitro Cholinesterase Inhibition by Thiazole Derivatives

| Compound Series | Most Potent Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| Thiazole-based derivatives | Compound 10 | AChE | 103.24 nM | acs.org |

| Thiazole-based derivatives | Compound 16 | AChE | 108.94 nM | acs.org |

| Thiazole derivatives | Compound 4e | AChE | 25.5 ± 2.12 µg/mL | tandfonline.com |

| Thiazole derivatives | Compound 4i | AChE | 38.50 ± 2.12 µg/mL | tandfonline.com |

| Thiazole-piperazine hybrids | Compound 3a | AChE | Significant Inhibition | nih.govnih.gov |

| Thiazole-piperazine hybrids | Compound 3c | AChE | Significant Inhibition | nih.govnih.gov |

| Thiazole-piperazine hybrids | Compound 3i | AChE | Significant Inhibition | nih.govnih.gov |

| Thiadiazole derivatives | Compound 6e | AChE | 8.250-20.382 µM | bilecik.edu.tr |

| Thiadiazole derivatives | Compound 6e | BChE | 0.986-14.143 µM | bilecik.edu.tr |

Other Enzyme Targets

The inhibitory potential of thiazole derivatives extends beyond COX and cholinesterases to a variety of other clinically relevant enzymes.

Lanosterol (B1674476) 14α-demethylase: This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi, making it a key target for antifungal agents. nih.govnih.gov Thiazolin-4-one derivatives have shown potent anti-Candida activity, with some compounds being over 500-fold more active than fluconazole. nih.gov Molecular docking studies suggest that these compounds inhibit fungal growth by targeting lanosterol 14α-demethylase. nih.gov Similarly, triazole derivatives have been shown to inhibit ergosterol production in Candida albicans by more than 90% through the downregulation of the ERG11 gene, which codes for this enzyme. nih.gov

DNA Topoisomerase IV and DNA Gyrase: These bacterial enzymes are essential for DNA replication, making them attractive targets for the development of new antibacterial drugs. mdpi.comrsc.org A thiosemicarbazide (B42300) derivative, compound 8, displayed excellent inhibitory activity against Escherichia coli DNA gyrase (IC50 = 0.33 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 µM). mdpi.com Benzothiazole derivatives have also been identified as potent inhibitors of both DNA gyrase and topoisomerase IV. rsc.org

Tyrosyl-tRNA synthetase: Information on the inhibition of tyrosyl-tRNA synthetase by 5-(2-Ethoxyethyl)-4-methylthiazole was not found in the provided search results.

Type IIA Topoisomerase: A novel thiazole derivative has been investigated for its potential as a topoisomerase II inhibitor. nih.gov In vitro cytotoxicity assays showed strong effects against several human cancer cell lines, and molecular docking studies indicated that the compound binds to the DNA-Topo II complex. nih.gov Acridine-thiosemicarbazone derivatives have also shown significant inhibition of topoisomerase IIα. nih.gov

Kinesin HSET (KIFC1): This motor protein is involved in the formation of the mitotic spindle in cancer cells with extra centrosomes. nih.gov A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to have micromolar in vitro inhibition of HSET, which progressed to compounds with nanomolar biochemical potency. nih.gov These inhibitors were shown to induce a multipolar phenotype in centrosome-amplified human cancer cells. nih.gov

Molecular Target Identification and Validation

The identification and validation of molecular targets are critical steps in understanding the mechanism of action of thiazole derivatives. Molecular docking studies are frequently employed to predict the binding of these compounds to their target enzymes. For instance, docking analysis confirmed the differential effects of two thiazole derivatives on the catalytic sites of COX-1 and COX-2. nih.gov Similarly, molecular modeling provided the structural basis for the COX-1 selectivity of certain thiadiazole-based thiazolidinone derivatives. mdpi.com

In the context of antifungal activity, molecular docking studies have been instrumental in identifying lanosterol 14α-demethylase as the likely target of thiazolin-4-ones. nih.gov For kinesin HSET inhibitors, fluorescent and trans-cyclooctene-tagged probes were synthesized to demonstrate direct compound binding to the HSET protein, confirming target engagement in cells. nih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanisms through which thiazole derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anti-inflammatory Activity: The primary mechanism of the anti-inflammatory action of many thiazole derivatives is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. nih.govaub.edu.lb Some derivatives exhibit selectivity for COX-2, which is desirable for reducing inflammatory responses with a lower risk of gastrointestinal side effects. nih.govacs.org Other studies suggest that the anti-inflammatory properties of certain thiazole compounds may also involve the inhibition of lipoxygenase (LOX) enzymes. researchgate.net The anti-inflammatory effects of some derivatives have been linked to the suppression of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α. nih.gov

Antimicrobial Activity: The antimicrobial mechanism of thiazole derivatives often involves the inhibition of essential bacterial or fungal enzymes. For instance, the inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication. mdpi.comrsc.org In fungi, the inhibition of lanosterol 14α-demethylase disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell death. nih.govnih.govnih.gov Some thiazole derivatives are also thought to interfere with protein synthesis. mdpi.com

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are invaluable for elucidating the mechanisms of action of thiazole derivatives in a more biologically relevant context. For instance, to study the anti-inflammatory effects of thiazole derivatives, researchers have used cells stably over-expressing COX-1 to confirm selective inhibition. nih.gov In cancer research, the induction of a multipolar phenotype in centrosome-amplified human cancer cells treated with HSET inhibitors provided clear evidence of the compound's mechanism of action. nih.gov

To investigate the antimigration and anti-invasion properties of certain thiazole derivatives, Transwell migration assays have been employed using metastatic breast cancer cell lines. nih.gov Furthermore, functional studies involving the overexpression of the protein fascin (B1174746) in cancer cell lines have been used to determine if the compounds' activities are mediated through the inhibition of this specific protein. nih.gov Cell-based assays have also been used to evaluate the inhibition of inflammatory cytokine production, such as NO, IL-6, and TNF-α, in response to treatment with thiazole derivatives. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. peakscientific.com For a volatile compound like 5-(2-Ethoxyethyl)-4-methylthiazole, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with method development tailored to the compound's physicochemical properties.

While GC is often preferred for volatile compounds, HPLC offers a powerful alternative, especially for non-volatile derivatives or when analyzing the compound within liquid matrices without extensive sample preparation. The development of a robust HPLC method is essential for the accurate analysis of thiazole (B1198619) derivatives. mdpi.comjournaljpri.com A typical approach involves reversed-phase liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector. nih.gov

Method development begins with selecting an appropriate stationary phase, commonly a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation and good peak shape. journaljpri.comresearchgate.net Key parameters such as mobile phase composition, pH, and flow rate are adjusted to ensure adequate resolution from other matrix components. nih.gov Validation of the developed method according to International Conference on Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, and precision. mdpi.comnih.gov For instance, a validation process would confirm a linear relationship between detector response and concentration over a specified range, with a high coefficient of determination (R²) close to 0.999. mdpi.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Thiazole Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Eluent to carry the sample through the column. journaljpri.com |

| Flow Rate | 0.6 - 1.5 mL/min | Controls retention time and separation efficiency. journaljpri.comresearchgate.net |

| Detection | UV/Photodiode Array (PDA) at ~254 nm | Detects and quantifies the analyte based on UV absorbance. nih.gov |

| Injection Volume | 10 - 20 µL | Amount of sample introduced into the system. hpst.cz |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects viscosity and separation efficiency. nih.govhpst.cz |

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it a primary tool for flavor and aroma profiling. peakscientific.comcloudfront.net GC methods require minimal sample preparation for liquid samples, which can often be injected directly. peakscientific.com The development of a GC method involves several key steps to ensure effective separation and detection.

The first step is the selection of an appropriate capillary column. youtube.com A column with a non-polar or mid-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane), is a common choice as it separates a wide range of compounds based on their boiling points and polarity. youtube.commdpi.com The temperature program is a critical parameter, involving an initial temperature, ramp rate, and final temperature, which are optimized to resolve the target analyte from other volatile components in the sample. youtube.com The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. cloudfront.netnih.gov

Table 2: General Gas Chromatography (GC) Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5 or similar (e.g., 30-60 m length) | Separates volatile compounds based on boiling point. youtube.commdpi.com |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column. mdpi.com |

| Injector Temp. | 200 - 250 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Oven Program | Temperature gradient (e.g., 40°C to 325°C) | Optimizes separation of multiple components. youtube.com |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. cloudfront.netshimadzu.com |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. mdpi.com |

Hyphenated Techniques for Complex Mixture Analysis

To achieve higher levels of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide not only retention time data but also mass-to-charge ratio information, allowing for definitive identification and quantification of analytes, even at trace levels in complex matrices like food and beverages. nih.govchromatographyonline.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing compounds that are not easily handled by GC. chromatographyonline.com For thiazoles and related flavor compounds, LC-MS/MS (tandem mass spectrometry) provides exceptional selectivity and sensitivity. researchgate.netacs.org

A typical LC-MS protocol for a compound like this compound would utilize a reversed-phase HPLC system for separation. The eluent from the HPLC column is directed to an ion source, most commonly an electrospray ionization (ESI) source, which generates charged molecules from the analyte. chromatographyonline.com These ions are then analyzed by a mass spectrometer, often a triple quadrupole or Orbitrap instrument. researchgate.net In tandem MS, specific ions of the parent molecule are selected and fragmented to produce characteristic product ions. By monitoring specific parent-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve highly selective and quantitative detection, minimizing interference from the sample matrix. nih.gov This approach allows for the creation of robust methods to quantify key odorants and flavor compounds in various food products. researchgate.netacs.org

Table 3: Representative LC-MS/MS Protocol Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC with C18 column | Provides high-resolution separation prior to detection. hpst.cz |

| Ion Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the analyte in the liquid eluent. chromatographyonline.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Separates ions based on their mass-to-charge ratio. researchgate.netnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water with additives | Optimized for separation and ionization efficiency. nih.gov |

| Linearity Range | 0.01 - 100 ng/mL | Defines the concentration range for accurate quantification. nih.govnih.gov |

In a typical GC-MS protocol, sample introduction can be performed via direct liquid injection or by using a headspace technique like solid-phase microextraction (HS-SPME), which concentrates volatile analytes from the sample before injection. nih.govresearchgate.net After separation on a GC column, the analytes enter the mass spectrometer's ion source, usually an electron ionization (EI) source. EI causes the molecules to fragment in a predictable and reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint." nih.gov This spectrum can be compared against extensive spectral libraries (like NIST or Wiley) for positive identification. theanalyticalscientist.com For quantitative analysis, specific ions can be monitored using selected ion monitoring (SIM) for enhanced sensitivity. theanalyticalscientist.com

Table 4: Common Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Prep | HS-SPME or Liquid-Liquid Extraction | Concentrates and isolates volatile analytes. mdpi.comresearchgate.net |

| GC Column | Mid-polar (e.g., DB-5ms, 30m x 0.25mm) | Separates a wide range of volatile organic compounds. nih.gov |

| Ion Source | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible patterns for identification. nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates fragment ions by mass-to-charge ratio. theanalyticalscientist.comcampdenbri.co.uk |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification. theanalyticalscientist.com |

| Identification | Comparison with Mass Spectral Libraries | Matches analyte spectrum to known compounds for identification. theanalyticalscientist.com |

Sample Preparation and Extraction Methods for Biological and Environmental Matrices

The accurate detection and quantification of this compound in complex biological and environmental samples necessitates robust and efficient sample preparation and extraction techniques. These methods are crucial for removing interfering substances, concentrating the analyte of interest, and ensuring compatibility with the subsequent analytical instrumentation. The choice of method depends heavily on the nature of the sample matrix (e.g., water, soil, blood, urine) and the physicochemical properties of the target compound.

For aqueous environmental samples, Stir Bar Sorptive Extraction (SBSE) has emerged as a powerful and environmentally friendly technique. SBSE utilizes a magnetic stir bar coated with a sorbent, most commonly polydimethylsiloxane (B3030410) (PDMS), to extract and preconcentrate organic compounds from the sample. This method offers a high enrichment factor due to the large volume of the extraction phase compared to other techniques like solid-phase microextraction (SPME). A novel advancement in this area is the multi-SBSE ((m)SBSE) approach, which employs two stir bars with different coatings, such as PDMS and ethylene (B1197577) glycol-modified silicone (EG Silicone), to achieve a more uniform enrichment of a wide range of compounds with varying polarities. nih.gov This dual-sorbent approach enhances the recovery of more polar solutes. nih.gov After extraction, the stir bars are typically thermally desorbed for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

In the context of biological matrices, which are inherently more complex due to the presence of proteins, lipids, and other endogenous components, more rigorous sample cleanup is often required. While specific studies detailing the extraction of this compound from biological samples are not prevalent in the provided search results, general extraction principles for similar compounds can be applied. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. LLE involves partitioning the analyte between the aqueous biological fluid and an immiscible organic solvent. SPE, on the other hand, utilizes a solid sorbent packed into a cartridge to retain the analyte while the matrix components are washed away. The choice of solvent in LLE and the sorbent chemistry in SPE are critical for achieving selective extraction.

For solid environmental matrices like soil or dust, methods like pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), are effective. researchgate.netnih.gov PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process with organic solvents. researchgate.netnih.gov

The following table summarizes various extraction methods that can be applied to the analysis of thiazole compounds in different matrices, based on the available literature for related analytes.

Table 1: Summary of Sample Preparation and Extraction Methods

| Matrix | Extraction Method | Key Parameters | Reported Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Aqueous Samples | Multi-Stir Bar Sorptive Extraction (m)SBSE | PDMS and EG Silicone coated stir bars, thermal desorption-GC-MS analysis. | Increased recoveries for polar solutes by a factor of about 2-7 compared to conventional SBSE. nih.gov | nih.gov |

| Drinking Water | Stir Bar Sorptive Extraction (SBSE) | PDMS coated stir bars, HPLC-Tandem MS analysis. | Allows for quantitative analysis over a wide linear range with low detection limits. | nih.gov |

| Environmental Water (River, Wastewater) | Solid-Phase Extraction (SPE) | Homemade mixed-mode ion-exchange sorbent, elution with 5% NH4OH in MeOH. | Apparent recoveries ranged from 62% to 69%. researchgate.net | researchgate.net |

| Indoor Dust | Pressurized Liquid Extraction (PLE) | Extraction with ethyl acetate (B1210297) at 70°C and 1500 psi. | Recovery of 41% after SPE clean-up. researchgate.netnih.gov | researchgate.netnih.gov |

It is important to note that method development and validation are essential to ensure the accuracy and reliability of the results for the specific analyte and matrix of interest. This includes optimizing parameters such as solvent selection, pH, extraction time, and temperature.

Natural Occurrence and Biosynthetic Pathways of Thiazole Metabolites

Microbial Origin and Metabolic Roles

Thiazole (B1198619) biosynthesis differs significantly between prokaryotes and eukaryotes.

In prokaryotes like Escherichia coli , the formation of the thiamine (B1217682) thiazole moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403), is a complex process requiring multiple enzymes. nih.gov Genetic evidence has identified four essential genes: thiH, thiG, thiS, and thiF. nih.gov The biosynthesis involves an oxidative condensation reaction using 1-deoxy-D-xylulose-5-phosphate, tyrosine, and cysteine as substrates. nih.gov The sulfur atom of the thiazole is derived from cysteine. nih.gov The enzyme ThiH, a member of the "radical-AdoMet" family, plays a crucial role by cleaving S-adenosylmethionine (AdoMet) to initiate a radical-based reaction with tyrosine. nih.gov 4-Methyl-5-(2-hydroxyethyl)thiazole is recognized as a key bacterial metabolite in E. coli. chemicalbook.com

In the pathogenic bacterium Burkholderia pseudomallei , the causative agent of melioidosis, 4-methyl-5-(2-hydroxyethyl)thiazole (MTE) has also been identified as a metabolite in its culture supernatant. chemicalbook.com This discovery has led to its investigation as a potential biomarker for the presence of this emerging pathogen. chemicalbook.com

In eukaryotes such as the yeast Saccharomyces cerevisiae , the biosynthetic pathway to the thiamine thiazole is markedly different and less complex in terms of the number of proteins involved. nih.govnih.gov A single gene product, THI4p, functions as a suicide enzyme, meaning it carries out the reaction only once. nih.govnih.gov The process involves the conversion of NAD (nicotinamide adenine (B156593) dinucleotide) and glycine. nih.gov The sulfur atom required for the thiazole ring is provided by a conserved cysteine residue within the THI4p enzyme itself, which renders the enzyme inactive after a single turnover. nih.govnih.gov 5-(2-Hydroxyethyl)-4-methylthiazole is a known metabolite in baker's yeast (Saccharomyces cerevisiae).

| Feature | Escherichia coli (Prokaryote) | Saccharomyces cerevisiae (Eukaryote) |

|---|---|---|

| Key Enzyme(s) | ThiG, ThiH, ThiS, ThiF nih.gov | THI4p (suicide enzyme) nih.govnih.gov |

| Substrates | 1-deoxy-D-xylulose-5-phosphate, Tyrosine, Cysteine nih.gov | NAD, Glycine nih.gov |

| Sulfur Source | Cysteine (external) nih.gov | Cysteine residue on THI4p enzyme (internal) nih.gov |

Presence in Plant Extracts

Thiazole derivatives are not limited to microbial sources and can be found in the plant kingdom. Notably, 4-methyl-5-(2-hydroxyethyl)thiazole has been isolated from the ether-soluble alkaloidal fraction of Panax notoginseng , a well-known plant in traditional medicine. chemicalbook.comsigmaaldrich.com Plants, like microorganisms, can salvage the thiazole moiety for reuse in thiamine synthesis. nih.gov This salvage pathway underscores the compound's importance in plant metabolism. nih.gov

Role as Degradation Products of Natural Compounds

One of the primary natural sources of free thiazole derivatives is the breakdown of thiamine (vitamin B1). chemicalbook.com The degradation of thiamine and its phosphate forms releases the thiazole moiety as 4-methyl-5-(2-hydroxyethyl)thiazole (MTE). chemicalbook.comnih.gov This process is significant in both biological systems and food chemistry. acs.org

Living organisms, from bacteria to plants, have evolved a salvage pathway to reclaim this valuable degradation product. nih.gov The process begins with the ATP-dependent phosphorylation of MTE, a reaction mediated by the enzyme thiazole kinase (ThiM in bacteria). nih.gov This allows the organism to efficiently recycle the thiazole component for the resynthesis of thiamine, conserving metabolic energy. nih.gov

Occurrence in Food and Environmental Samples

Thiazoles are significant contributors to the aroma and flavor of many foods. The compound 4-Methyl-5-thiazoleethanol, also known by the trade name Sulfurol, is described as a colorless to pale yellow viscous liquid with a characteristic beefy and nutty odor. fao.org

Many thiazole derivatives are formed during thermal processing through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. These volatile compounds are responsible for a wide range of desirable aromas, including those associated with popcorn, roasted nuts, and cooked meats. Several related thiazole compounds have been identified as important flavor components in various foods.

| Compound | Common Flavors/Aromas | Found In |

|---|---|---|

| 4-Methyl-5-thiazoleethanol | Beefy, nutty fao.org | General flavoring agent fao.org |

| 2-Ethyl-4-methylthiazole | Nutty, cocoa, roasted perfumerflavorist.com | Bread, chocolate, coffee, tea perfumerflavorist.com |

| 2-Isopropyl-4-methylthiazole | Green, powerful, earthy | Fruit flavors perfumerflavorist.com |

| 5-Ethyl-4-methylthiazole | Nutty, earthy | Coffee aroma thegoodscentscompany.com |

Applications in Advanced Materials Science and Other Scientific Fields

Development of Adsorbent Materials (e.g., Graphene Oxide Composites)

The development of high-efficiency adsorbent materials is critical for environmental remediation and resource recovery. Graphene oxide (GO) has emerged as a promising base material due to its high surface area and the presence of oxygen-containing functional groups. nih.govresearchgate.net However, modifying GO by covalently attaching specific organic molecules can significantly enhance its adsorption selectivity and capacity. nih.govnih.gov

Research has demonstrated the successful preparation of a novel composite material by covalently bonding 5-(2-Hydroxyethyl)-4-methylthiazole (MTE), the direct precursor to the ethoxy derivative, onto graphene oxide. chemicalbook.com This functionalization leverages the nitrogen and sulfur atoms in the thiazole (B1198619) ring, which act as effective chelation sites for specific metal ions. chemicalbook.comresearchgate.net The resulting GO-MTE composite exhibits remarkable selectivity for copper ions (Cu²⁺) in aqueous solutions. chemicalbook.com

The introduction of the thiazole moiety effectively inactivates most of the native carboxyl groups on the GO surface, allowing the N and S heteroatoms to dominate the interaction with metal ions. This leads to a strong and selective binding affinity for Cu²⁺ over other metal ions. chemicalbook.com Studies show that the adsorption capacity of the GO-MTE composite for Cu²⁺ is significantly higher than for other ions like lead (Pb²⁺), neodymium (Nd³⁺), and yttrium (Y³⁺). chemicalbook.com Furthermore, the composite demonstrates excellent stability and reusability, maintaining high adsorption capacity even after multiple adsorption-desorption cycles. chemicalbook.com

Given that the core functionality resides in the thiazole ring, it is projected that a composite functionalized with 5-(2-Ethoxyethyl)-4-methylthiazole would exhibit similar selective adsorbent properties.

Selective Adsorption of Metal Ions by MTE-Functionalized Graphene Oxide

This table details the enhanced selectivity of the GO-MTE composite for Copper (Cu²⁺) compared to other metal ions, showcasing the potential for targeted metal recovery.

| Target Ion | Competing Ion | Selectivity Factor (Times Higher Adsorption than Competing Ion) | Reference |

|---|---|---|---|

| Cu²⁺ | Pb²⁺ | 2.39 | chemicalbook.com |

| Cu²⁺ | Nd³⁺ | 17.08 | chemicalbook.com |

| Cu²⁺ | Y³⁺ | 26.64 | chemicalbook.com |

Catalytic Applications (e.g., Organocatalysis)

The thiazole scaffold is of significant interest in the field of catalysis. While specific organocatalytic applications of this compound are an emerging area of research, the broader family of thiazole derivatives has shown considerable promise. Thiazoles are key components in a variety of catalytic systems, acting as precursors, ligands, or catalysts themselves. nih.govrsc.org

The thiazole ring is the central functional group in thiamine (B1217682) (Vitamin B1), which in its diphosphate (B83284) form, is a crucial coenzyme for several key enzymes in metabolism, effectively acting as a natural organocatalyst. chemicalbook.com The development of synthetic thiazole-based catalysts draws inspiration from this natural precedent. Recent advancements include:

Enzyme-Catalyzed Synthesis : Novel chemoenzymatic, one-pot methods have been developed for synthesizing thiazole derivatives with high yields under mild conditions, using enzymes like trypsin. nih.gov This highlights the synergy between biocatalysis and thiazole chemistry.

Ligands for Asymmetric Catalysis : Chiral thiazoline (B8809763) derivatives are increasingly used as valuable ligands in transition-metal-catalyzed reactions and asymmetric catalysis, enabling the synthesis of complex chiral structures. rsc.org

Photoredox Catalysis : An N-heterocyclic selone catalyst featuring a thiazole backbone has been developed for radical cycloaddition reactions under visible-light photoredox conditions, showcasing the role of the thiazole structure in stabilizing radical intermediates. acs.org

Green Catalysis : Eco-friendly biocatalysts, such as those derived from chitosan, have been effectively used to catalyze the synthesis of new thiazole derivatives under ultrasonic irradiation. nih.gov

These examples underscore the versatility of the thiazole moiety in catalysis. The specific structure of this compound makes it a viable candidate for exploration as a ligand or precursor in the development of new, specialized catalytic systems.

Catalytic Reactions Involving Thiazole Derivatives

This table summarizes various catalytic applications where the thiazole ring plays a crucial role, indicating the potential for this compound in this field.

| Catalytic Application | Role of Thiazole Derivative | Example Reaction/Process | Reference |

|---|---|---|---|

| Biocatalysis | Core of Coenzyme (Thiamine) | Metabolic decarboxylation reactions | chemicalbook.com |

| Asymmetric Catalysis | Chiral Ligand | Synthesis of chiral molecules | rsc.org |

| Photoredox Catalysis | Stabilizing Backbone for Catalyst | Radical [2σ + 2π] cycloaddition | acs.org |

| Green Synthesis | Product of Biocatalyst-driven reaction | Ultrasound-assisted synthesis of thiazoles | nih.gov |

| Hydrogenation | Key intermediate precursor | Synthesis of 4-Methyl-5-formylthiazole | nih.gov |

Chemical Probes and Biosensors

The ability of the thiazole ring to coordinate with metal ions makes its derivatives excellent candidates for developing chemical sensors. nih.govresearchgate.net These sensors can detect the presence of specific ions, often through colorimetric or fluorometric changes, making them valuable tools for environmental monitoring and biological research. researchgate.nettandfonline.com

Thiazole-based chemosensors function by forming stable complexes with various heavy metal ions. nih.govresearchgate.net The interaction with the target ion alters the electronic properties of the molecule, resulting in a detectable signal. Research has shown that thiazole derivatives can be designed to be highly sensitive and selective for a wide range of metal ions. researchgate.nettandfonline.com For instance, a thiazole-formulated azomethine compound was developed for the highly sensitive detection of mercury ions (Hg²⁺) in aqueous media, with a detection limit in the nanomolar range. acs.org

Furthermore, the precursor, 5-(2-Hydroxyethyl)-4-methylthiazole (MTE), has been identified as a biomarker for the presence of the bacterium Burkholderia pseudomallei, the causative agent of the serious disease melioidosis. chemicalbook.com This finding positions MTE and its derivatives, including this compound, as potential chemical probes for the rapid and early detection of this pathogen. chemicalbook.com

The inherent sensing capabilities of the thiazole ring in this compound make it a promising platform for the design of next-generation chemical probes and biosensors.

Metal Ions Detected by Thiazole-Based Chemosensors

This table lists a selection of metal ions for which thiazole derivatives have been developed as colorimetric or fluorometric sensors, highlighting the broad applicability of the thiazole scaffold in sensor technology.

| Detected Metal Ion | Sensing Method | Reference |

|---|---|---|

| Mercury (Hg²⁺) | Colorimetric, Fluorometric | researchgate.netacs.org |

| Iron (Fe³⁺) | Fluorometric | tandfonline.com |

| Copper (Cu²⁺) | Colorimetric, Fluorometric | researchgate.net |

| Zinc (Zn²⁺) | Fluorometric | tandfonline.com |

| Lead (Pb²⁺) | Colorimetric, Fluorometric | researchgate.net |

| Cadmium (Cd²⁺) | Colorimetric, Fluorometric | researchgate.net |

| Aluminum (Al³⁺) | Colorimetric, Fluorometric | researchgate.net |

常见问题

Q. What are the optimal synthetic routes for 5-(2-Ethoxyethyl)-4-methylthiazole in academic research?

The synthesis of thiazole derivatives often employs nucleophilic substitution or cyclization reactions. For this compound, methods analogous to those used for 5-(2-chloroethyl)-4-methylthiazole (e.g., reacting sulfurol with ethylating agents like diethyl sulfate) can be adapted. Catalysts such as LiCl in ethanol may enhance yields, as seen in phenylthiazole syntheses . Reaction optimization should focus on solvent polarity (e.g., acetone or ethanol) and temperature control to minimize side reactions .

Q. How can High-Resolution Mass Spectrometry (HRMS) confirm the molecular structure of this compound?

HRMS (EI, 70 eV) is critical for verifying molecular ions and fragmentation patterns. For example, the molecular ion [M⁺] of 5-(2-Hydroxyethyl)-4-methylthiazole (C₆H₉NOS) has a calculated m/z of 143.21, closely matching experimental values . For this compound, compare calculated (C₈H₁₃NOS: 171.07 g/mol) and observed m/z values to confirm the ethoxyethyl substituent. Isotopic peaks (e.g., sulfur-34) further validate the structure .

Q. What are the key physical properties of this compound, and how are they determined experimentally?

Key properties include boiling point (~135°C at reduced pressure, extrapolated from hydroxyethyl analogs ), density (~1.20 g/cm³), and refractive index (~1.55). These are measured via differential scanning calorimetry (DSC), gas chromatography (GC), and polarimetry. Comparative data from structurally similar compounds, such as 5-(2-Fluoroethyl)-4-methylthiazole, can guide experimental setups .

Advanced Research Questions

Q. How does the ethoxyethyl group influence the metabolic stability of 4-methylthiazole derivatives compared to hydroxyethyl or chloroethyl analogs?

Metabolic studies on clomethiazole (5-(2-chloroethyl)-4-methylthiazole) reveal that hydroxylation at the β-position is a major pathway, yielding 5-(1-hydroxy-2-chloroethyl)-4-methylthiazole . For ethoxyethyl derivatives, enzymatic hydrolysis of the ether bond (via cytochrome P450) may produce 5-(2-hydroxyethyl)-4-methylthiazole as a primary metabolite. In vitro assays with liver microsomes and LC-MS/MS can map these pathways, referencing EFSA’s metabolite quantification protocols .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model nucleophilic substitution at the ethoxyethyl group. Tools like Gaussian or ORCA assess transition states and activation energies. Retrosynthesis platforms (e.g., Pistachio or Reaxys) propose feasible routes by analogy to 5-(2-[¹⁸F]fluoroethyl)-4-methylthiazole synthesis, where DAST (diethylaminosulfur trifluoride) facilitates fluorination .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

¹H NMR distinguishes ethoxyethyl protons: the –OCH₂CH₂– group shows a triplet at ~3.5 ppm (J = 7 Hz) for the methylene adjacent to oxygen, and a quartet at ~1.2 ppm for the terminal methyl. ¹³C NMR confirms the thiazole ring carbons (C-2 at ~152 ppm, C-4 at ~125 ppm) and ethoxy carbons (~65 ppm for OCH₂). Compare with data for 5-(4-Methoxy-phenyl)-4-methylthiazole derivatives .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

Antibacterial assays (e.g., MIC against E. coli or S. aureus) follow protocols from phenylthiazole studies, using broth microdilution . For neuroactivity, radiolabeled analogs (e.g., ¹⁸F for PET imaging) can target GABA receptors, as demonstrated for 5-(2-[¹⁸F]fluoroethyl)-4-methylthiazole . Cell viability assays (MTT or resazurin) assess cytotoxicity in neuronal lines.

Q. How do solvent choice and catalyst influence the yield of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity in SN2 reactions, while ethanol or methanol may stabilize intermediates. LiCl or K₂CO₃ catalyzes thiazole ring formation, as shown in biphenyl-thiazole syntheses (e.g., 72% yield in acetone with K₃PO₄ ). Optimize molar ratios (e.g., 1:1.2 for thiol:alkylating agent) and reaction time (6-12 hr) .

Methodological Considerations

- Purity Challenges : Recrystallization in ethyl acetate/hexane (1:3) removes polar impurities. Monitor via TLC (Rf ~0.5 in chloroform:methanol 9:1) .

- Analytical Cross-Validation : Combine GC-MS (for volatility), HPLC-UV (λ = 254 nm), and elemental analysis (C, H, N ± 0.3%) to confirm purity .

- Metabolic Profiling : Use human hepatocyte models and UPLC-QTOF-MS to identify phase I/II metabolites, comparing to clomethiazole’s urinary metabolites (e.g., 4-methyl-5-thiazole acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。